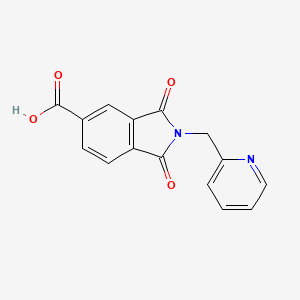

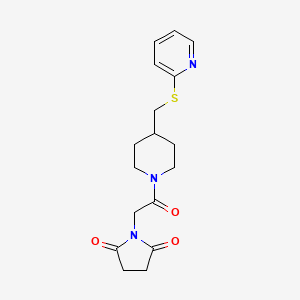

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

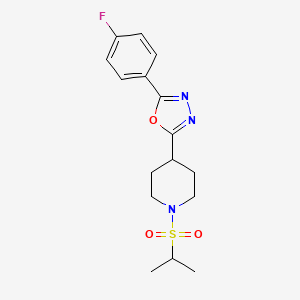

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is a chemical compound with the molecular formula C16H23ClN2O3. It is commonly known as Clenbuterol, which is a sympathomimetic amine used as a bronchodilator and decongestant. Clenbuterol has been widely used in veterinary medicine to treat respiratory diseases in animals such as horses, cattle, and pigs. However, it has also been used illegally as a performance-enhancing drug in the bodybuilding and sports industries.

Applications De Recherche Scientifique

Antitumor Activity and Hypoxia-Selective Cytotoxicity

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide, though not directly mentioned, is closely related to compounds with significant antitumor activities, specifically through hypoxia-selective cytotoxicity. Research has explored various analogues, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, for their potential as hypoxia-selective cytotoxic agents. These compounds are designed to be more toxic in hypoxic conditions, which are common in solid tumors, thereby providing a targeted approach to cancer treatment. The synthesis and evaluation of these compounds have highlighted their potential in selectively targeting hypoxic tumor cells, offering insights into designing drugs with improved selectivity and reduced side effects in cancer therapy (Palmer et al., 1996).

Reductive Chemistry and Bioreductive Drug Design

The reductive chemistry of these compounds under hypoxic conditions plays a crucial role in their mechanism of action. Studies have demonstrated that the selective toxicity of these drugs towards hypoxic cells is likely due to the oxygen-inhibited enzymatic reduction of their nitro groups to more reactive species. This bioreductive activation mechanism is critical in designing antitumor agents that specifically target the hypoxic microenvironment of tumors, potentially leading to therapies that are more effective and have fewer side effects compared to traditional chemotherapy (Palmer et al., 1995).

Photocatalytic Degradation and Environmental Applications

Beyond antitumor applications, related compounds have been studied for their photocatalytic degradation capabilities, indicating potential environmental applications. For instance, research on the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound with structural similarities, using TiO2 and TiO2-loaded adsorbent supports, has shown enhanced rates of mineralization and reduced concentrations of solution-phase intermediates. This suggests that compounds within this chemical family could be useful in environmental remediation efforts, particularly in degrading persistent organic pollutants in water sources (Torimoto et al., 1996).

Propriétés

IUPAC Name |

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)13-7-12(18(20)21)5-6-14(13)16/h5-7,10-11H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGQCPCKCWIAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

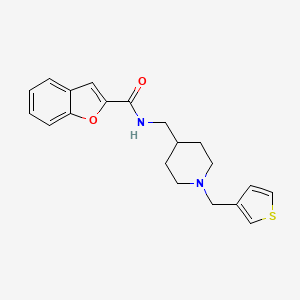

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

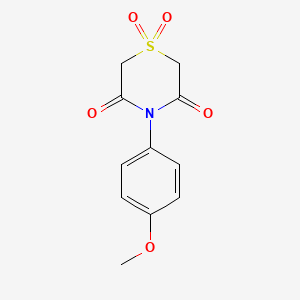

![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

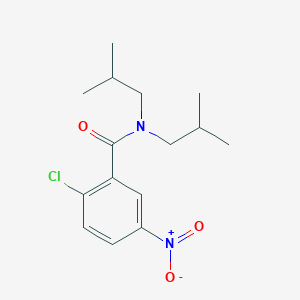

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)